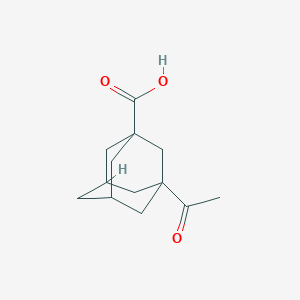

3-Acetyladamantane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyladamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(14)12-3-9-2-10(4-12)6-13(5-9,7-12)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSYFGOQROAZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Acetyladamantane 1 Carboxylic Acid

Established Synthetic Routes to 3-Acetyladamantane-1-carboxylic acid

While a direct, single-step synthesis of this compound is not prominently documented, its preparation can be envisaged through established adamantane (B196018) chemistry, primarily involving acylation reactions and multi-step strategies from functionalized precursors.

Acylation Reactions and Mechanisms for Adamantane Core Introduction

The introduction of an acetyl group onto the adamantane core is a key transformation. Friedel-Crafts acylation is a fundamental method for attaching acyl groups to aromatic rings and can be adapted for alkanes with tertiary C-H bonds, such as adamantane. masterorganicchemistry.comuchicago.edu The reaction typically proceeds via an electrophilic substitution mechanism, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates an acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly reactive acylium ion. nih.gov This electrophile then attacks a C-H bond of the adamantane cage.

In the context of adamantane-1-carboxylic acid, the directing effects of the existing carboxyl group must be considered. The carboxylic acid is a deactivating group, which would likely direct incoming electrophiles to the C-3 and C-5 positions (meta-like positions in an aromatic system). numberanalytics.comnumberanalytics.com The reaction would proceed through the formation of a tertiary adamantyl carbocation at the 3-position, which is stabilized by the cage structure. This carbocation would then be attacked by the nucleophilic acylating agent.

A plausible reaction scheme is as follows:

Generation of the Acylium Ion: CH₃COCl + AlCl₃ → CH₃CO⁺ + AlCl₄⁻

Formation of Adamantyl Carbocation: The strong acid environment facilitates the formation of a carbocation at a bridgehead position of adamantane-1-carboxylic acid.

Nucleophilic Attack: The adamantane derivative acts as a nucleophile, attacking the acylium ion to form the acetyl-substituted product.

Challenges in this approach include the potential for polysubstitution and the need for harsh reaction conditions that the carboxylic acid moiety must withstand.

Multi-step Synthesis Strategies from Precursors

A more controlled and likely successful approach to this compound involves a multi-step synthesis starting from a pre-functionalized adamantane derivative. A common and versatile precursor is 3-hydroxyadamantane-1-carboxylic acid.

A potential synthetic pathway is outlined below:

Oxidation of the Hydroxyl Group: The secondary alcohol at the 3-position of 3-hydroxyadamantane-1-carboxylic acid can be oxidized to a ketone (3-oxoadamantane-1-carboxylic acid) using standard oxidizing agents such as chromic acid (Jones oxidation) or pyridinium (B92312) chlorochromate (PCC).

Reaction with an Organometallic Reagent: The resulting keto-acid would then be reacted with an organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), to introduce the methyl group and form a tertiary alcohol. This reaction would likely require protection of the carboxylic acid group to prevent it from reacting with the highly basic organometallic reagent. libretexts.orgsaskoer.calibretexts.orgorganicchemistrytutor.com

Oxidation of the Tertiary Alcohol: The tertiary alcohol formed in the previous step would then be oxidized to the final acetyl group. This can be a challenging transformation, but certain reagents are known to effect this oxidation.

An alternative multi-step approach could start from 1-adamantanecarboxylic acid. libretexts.org A known method involves the bromination of adamantane carboxylic acid to yield 3-bromo-1-adamantanecarboxylic acid. google.com This bromo derivative could then potentially undergo a coupling reaction with an acetyl-containing nucleophile, although this route is less common for introducing acetyl groups to adamantane.

| Step | Reactant | Reagent(s) | Product |

| 1 | 3-Hydroxyadamantane-1-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Oxoadamantane-1-carboxylic acid |

| 2 | 3-Oxoadamantane-1-carboxylic acid (protected) | 1. CH₃MgBr or CH₃Li 2. H₃O⁺ | 3-Hydroxy-3-methyladamantane-1-carboxylic acid (protected) |

| 3 | 3-Hydroxy-3-methyladamantane-1-carboxylic acid (protected) | Oxidizing agent | This compound (protected) |

| 4 | This compound (protected) | Deprotection step | This compound |

Role of Specific Protecting Groups in Synthesis

In multi-step syntheses involving organometallic reagents, the protection of the acidic proton of the carboxylic acid is crucial. libretexts.orgorganicchemistrytutor.com Organometallic reagents are strong bases and would readily deprotonate the carboxylic acid, rendering it unreactive towards nucleophilic addition at the carbonyl carbon of the keto group in the proposed intermediate. saskoer.ca

Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters. uchicago.eduwikipedia.org These can be formed by Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst) and can be removed by hydrolysis under acidic or basic conditions after the organometallic addition step.

The choice of protecting group is critical and must be compatible with all subsequent reaction conditions. For instance, the protecting group must be stable during the addition of the organometallic reagent and must be removable without affecting the newly introduced acetyl group or the adamantane core.

Novel Synthetic Approaches and Innovations for this compound

Recent advances in C-H functionalization offer novel and more direct approaches to substituted adamantanes. rsc.orgrsc.orgresearchgate.net While not yet specifically reported for this compound, these methods hold promise for its future synthesis.

One such innovative approach is the use of photoredox catalysis in combination with hydrogen atom transfer (HAT) catalysis. mdpi.com This methodology allows for the direct alkylation of adamantane's tertiary C-H bonds with excellent selectivity. In principle, this could be adapted for acylation, potentially allowing for the direct introduction of an acetyl group at the 3-position of adamantane-1-carboxylic acid under milder conditions than traditional Friedel-Crafts reactions.

Another area of innovation lies in the development of new catalytic systems for radical reactions. For example, cobalt salts have been used to catalyze the radical acetylation of adamantane with biacetyl. uni-giessen.de While this particular system produced a mixture of 1-acetyl and 1,3-diacetyl adamantane, further development of catalyst and reaction conditions could potentially lead to a selective synthesis of the desired 3-acetyl derivative from adamantane-1-carboxylic acid.

Investigation of Reaction Mechanisms Involving this compound

The synthesis and reactions of this compound are governed by the unique electronic and steric properties of the adamantane cage. The investigation of reaction mechanisms provides insight into the reactivity and selectivity observed in adamantane functionalization.

Radical Mechanisms in Adamantane Functionalization

Radical reactions are a powerful tool for the functionalization of adamantane's strong C-H bonds. rsc.orgrsc.orgresearchgate.net The stability of the adamantyl radical, particularly the bridgehead (tertiary) radical, makes it a readily accessible intermediate. acs.org

The general mechanism for radical functionalization of adamantane-1-carboxylic acid would involve the following steps:

Initiation: Generation of a radical initiator.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from a bridgehead position (C-3, C-5, or C-7) of the adamantane-1-carboxylic acid, forming a stable tertiary adamantyl radical.

Propagation: The adamantyl radical reacts with an acetylating agent (e.g., an acetyl radical precursor) to form the C-C bond of the acetyl group.

The selectivity of this process (i.e., which bridgehead position is functionalized) would be influenced by steric and electronic factors. The carboxylic acid group at the 1-position would exert an electronic withdrawing effect, which could influence the stability of the radical at the different bridgehead positions.

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group at the C-1 position of this compound is a primary site for a variety of chemical transformations, typical of carboxyl functionalities. However, the bulky adamantane cage can sterically hinder reactions at this site, and the electronic nature of the acetyl group at the C-3 position can also influence its reactivity.

Standard transformations of the carboxylic acid group include esterification, formation of amides, and conversion to acyl halides.

Esterification: The esterification of adamantane-1-carboxylic acid is a well-established reaction, often carried out by reacting the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. This process, known as Fischer esterification, is an equilibrium reaction. For instance, the methyl ester of 1-adamantanecarboxylic acid can be synthesized by refluxing the carboxylic acid with methanol (B129727) and sulfuric acid. orgsyn.org A similar approach can be applied to this compound, where the reaction with an alcohol (R'OH) under acidic conditions would yield the corresponding ester. The general reaction is depicted below:

Scheme 1: General esterification reaction of this compound.

Microwave irradiation has also been employed to accelerate the esterification of adamantane-1-carboxylic acid with methanol, providing the methyl ester in quantitative yield. chemicalbook.com

Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with an amine. Direct reaction is often inefficient, so coupling reagents are typically employed to activate the carboxylic acid. hepatochem.comluxembourg-bio.comnih.gov Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and reduce epimerization. luxembourg-bio.com The activated carboxylic acid intermediate then readily reacts with a primary or secondary amine to form the desired amide. hepatochem.com

Scheme 2: Amide formation from this compound using a coupling reagent.

Interactive Data Table: Common Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product |

| Esterification | R'OH, H₂SO₄ | 3-Acetyladamantane-1-carboxylate ester |

| Amide Formation | R'NH₂, Coupling Reagent (e.g., DCC, EDC) | N-Substituted 3-acetyladamantane-1-carboxamide |

Transformations Involving the Acetyl Ketone Group

The acetyl group at the C-3 position introduces a ketone functionality, which is amenable to a range of chemical modifications. These transformations allow for further functionalization of the adamantane core.

Reactions typical of ketones, such as reduction to an alcohol, conversion to an oxime, and reactions involving the α-carbon, are expected to occur with this compound.

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. The resulting product would be 3-(1-hydroxyethyl)adamantane-1-carboxylic acid.

Oxime Formation: Reaction of the acetyl group with hydroxylamine (B1172632) (NH₂OH) would lead to the formation of an oxime. This reaction is a standard method for the derivatization of ketones.

Chemical Transformations of the Adamantane Cage System

The adamantane cage is known for its remarkable stability, yet it can undergo specific chemical transformations, particularly at the bridgehead positions (tertiary carbons). For this compound, the C-5 and C-7 positions are available for such reactions. The presence of the acetyl and carboxylic acid groups, which are deactivating, can influence the reactivity of the cage.

Halogenation: The halogenation of adamantane and its derivatives typically proceeds at the bridgehead positions. researchgate.netrsc.org For instance, the bromination of adamantane often yields 1-bromoadamantane. In the case of 1,3-disubstituted adamantanes, further substitution is directed to other bridgehead positions. nih.gov Therefore, it is plausible that the halogenation of this compound would occur at the C-5 and/or C-7 positions.

Nitration: The reaction of adamantane derivatives with nitric acid can lead to the introduction of nitro or nitroxy groups at the bridgehead positions. bohrium.com The reaction of 1,3-dihaloadamantanes with fuming nitric acid has been shown to yield various products, including those with a 2-oxaadamantane skeleton or dinitroxyadamantanes. bohrium.com The nitration of adamantane itself with nitric acid and acetonitrile (B52724) can lead to the formation of 3-(acetamido)adamantan-1-yl nitrate. researchgate.net These examples suggest that the adamantane cage of this compound could undergo nitration at the remaining bridgehead positions.

The unique and rigid structure of the adamantane cage, along with the positioning of the acetyl and carboxylic acid groups, makes this compound a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Derivatization and Structural Modification Studies of 3 Acetyladamantane 1 Carboxylic Acid

Design and Synthesis of Analogues Featuring Related Adamantane-Type Scaffolds

To explore the structure-activity relationship and to modulate the physicochemical properties of 3-Acetyladamantane-1-carboxylic acid, the synthesis of analogues with related cage-like scaffolds is of significant interest. This section focuses on the exploration of bicyclo[1.1.1]pentane-based analogues and comparative studies with oxocyclohexanecarboxylic acid analogues.

Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable bioisostere for the adamantane (B196018) nucleus and other bulky groups in drug design. nih.govcore.ac.ukresearchgate.netnih.gov Its rigid, linear geometry and smaller size compared to adamantane can lead to improved solubility and metabolic stability. The synthesis of a BCP analogue of this compound would involve the construction of a BCP core with acetyl and carboxylic acid functionalities at the bridgehead positions. A plausible synthetic route could start from a known BCP diester, which can be selectively hydrolyzed and then converted to the acetyl derivative.

| BCP Analogue | Proposed Synthetic Precursor |

| 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate |

Oxocyclohexanecarboxylic acids offer a more flexible and conformationally mobile scaffold compared to the rigid adamantane cage. core.ac.uk A comparative study with an oxocyclohexanecarboxylic acid analogue of this compound could provide insights into the importance of the rigid adamantane framework for its properties. The synthesis of 4-acetylcyclohexane-1-carboxylic acid, a positional isomer of the target analogue, can be envisioned through a Diels-Alder reaction followed by functional group manipulations.

| Oxocyclohexane Analogue | Key Synthetic Strategy |

| 4-Acetyl-1-oxocyclohexane-1-carboxylic acid | Diels-Alder reaction of a suitable diene and dienophile |

Elucidation of Structure-Reactivity and Structure-Transformation Relationships

The chemical behavior of this compound is dictated by the interplay of its three distinct structural components: the carboxylic acid group at a bridgehead position (C1), the acetyl group at another bridgehead position (C3), and the rigid tricyclic adamantane core. This unique 1,3-disubstituted arrangement governs the molecule's reactivity, influencing the transformations possible at each functional group and on the cage itself. The structure-reactivity relationships are primarily understood through the electronic effects of the substituents and the steric environment imposed by the bulky adamantane scaffold.

The presence of two electron-withdrawing groups, the carboxyl and acetyl functions, significantly influences the electronic properties of the adamantane cage. These groups deactivate the cage towards further electrophilic substitution. The adamantane structure is known to readily form a stable tertiary carbocation at its bridgehead positions under acidic conditions. However, studies on related adamantane carboxylic acids have shown that the presence of a carboxylic moiety destabilizes this adamantyl cation, making reactions that proceed via this intermediate, such as further functionalization at the C5 or C7 positions, less favorable compared to unsubstituted adamantane.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid moiety at the C1 position is a primary site for derivatization. Its reactivity is characteristic of typical carboxylic acids, involving nucleophilic acyl substitution. However, the steric bulk of the adjacent adamantane cage can influence reaction rates and accessibility for certain reagents. Key transformations include esterification, amide formation, and conversion to the corresponding acyl chloride. Reduction of the carboxylic acid group to a primary alcohol is also a feasible transformation, typically requiring strong reducing agents.

| Transformation | Reagent(s) | Product Class | Structural Note |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | The bulky adamantyl group may necessitate harsher conditions compared to less hindered acids. |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide | Direct reaction with amines is often inefficient; activation of the carboxyl group is preferred. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Provides a highly reactive intermediate for further derivatization. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Primary Alcohol | The acetyl group would also be reduced in this reaction. |

Transformations Involving the Acetyl Group

The acetyl group at the C3 position possesses a reactive carbonyl center (a ketone) that can undergo a variety of nucleophilic addition and condensation reactions. The adamantane framework provides a defined and rigid steric environment that can influence the approach of nucleophiles to the carbonyl carbon.

| Transformation | Reagent(s) | Product Class | Structural Note |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Selectively reduces the ketone without affecting the carboxylic acid. |

| Oxime Formation | Hydroxylamine (B1172632) (NH₂OH) | Oxime | A common condensation reaction used for ketone characterization and derivatization. |

| Reductive Amination | Amine (R'-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | Forms a new C-N bond, converting the ketone into an amine derivative. |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR') | Alkene | Creates a new carbon-carbon double bond, replacing the carbonyl oxygen. |

Influence on the Adamantane Cage

The adamantane cage itself can be a site of reaction, although its reactivity is substantially modified by the attached acetyl and carboxyl groups. In unsubstituted adamantane, the tertiary hydrogens at the bridgehead positions are susceptible to electrophilic attack. In this compound, these groups exert a strong deactivating effect.

| Position | Substituent | Electronic Effect | Influence on Cage Reactivity |

| C1 | -COOH | Electron-withdrawing, Inductive | Deactivates the adamantane cage towards electrophilic substitution. Destabilizes carbocation formation at adjacent bridgehead positions (C3, C5, C7). |

| C3 | -C(O)CH₃ | Electron-withdrawing, Inductive | Further deactivates the adamantane cage, making hydride abstraction and subsequent functionalization more difficult. |

Advanced Spectroscopic and Chromatographic Characterization of 3 Acetyladamantane 1 Carboxylic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-acetyladamantane-1-carboxylic acid, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of its functional groups and the adamantane (B196018) core.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The adamantane cage protons typically appear as a series of broad multiplets in the upfield region of the spectrum. The methyl protons of the acetyl group are expected to produce a sharp singlet. The most downfield signal is anticipated to be the acidic proton of the carboxylic acid group, which is often broad due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the two carbonyl carbons (one for the carboxylic acid and one for the ketone), the quaternary carbons of the adamantane cage, and the methyl carbon of the acetyl group. The chemical shifts of the adamantane carbons provide further confirmation of the substitution pattern.

Based on the analysis of related adamantane derivatives, the expected chemical shifts for this compound are summarized in the table below. mdpi.com

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Adamantane cage protons | 1.5 - 2.5 (multiplets) | 28 - 50 |

| Acetyl group (-CH₃) | ~2.1 (singlet) | ~30 |

| Carboxylic acid (-OH) | >10 (broad singlet) | Not applicable |

| Carboxylic acid carbon (-COOH) | Not applicable | ~175 - 180 |

| Ketone carbon (-C=O) | Not applicable | >200 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment (e.g., LC-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a compound like this compound, with a molecular formula of C₁₃H₁₈O₃, the expected exact mass is 222.1256 g/mol . chemscene.com

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the compound from a mixture followed by its immediate mass analysis, providing a robust method for both identification and purity assessment. The mass spectrum would be expected to show a prominent molecular ion peak [M]+ or a protonated molecule [M+H]+ depending on the ionization technique used. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O) and the carboxyl group (COOH). The acetyl group can also be lost as a fragment.

| Ion | Description | Expected m/z |

| [C₁₃H₁₈O₃]+ | Molecular Ion | ~222.13 |

| [C₁₃H₁₇O₂]+ | Loss of a hydroxyl radical | ~205.12 |

| [C₁₂H₁₅O₃]+ | Loss of a methyl radical | ~207.10 |

| [C₁₂H₁₈O₂]+ | Loss of CO | ~194.13 |

| [C₁₂H₁₅O]+ | Loss of a carboxyl radical | ~175.11 |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC is a common method for analysis and purification. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The retention of the compound on the column is influenced by the polarity of the mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group and ensure a sharp peak shape. Detection is often achieved using an ultraviolet (UV) detector, although the carboxyl and acetyl groups are weak chromophores. Therefore, derivatization might be employed to enhance UV absorbance or to allow for fluorescence detection for trace analysis. nih.gov

A hypothetical HPLC method for the analysis of this compound is outlined below:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic), with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Advanced Chromatographic and Separation Methodologies for Complex Mixtures

For the analysis of this compound in complex matrices, more advanced chromatographic techniques may be necessary to achieve the desired resolution and selectivity.

Multidimensional Liquid Chromatography (MDLC): This technique, often in the form of two-dimensional LC (2D-LC), employs two columns with different separation mechanisms. For instance, an initial separation could be based on one property (e.g., size exclusion), with fractions then being transferred to a second, orthogonal separation (e.g., reversed-phase). This approach significantly increases peak capacity and is valuable for resolving the target compound from a complex mixture of byproducts or impurities.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. SFC can be an effective tool for the purification and analysis of adamantane derivatives.

Computational Chemistry and Theoretical Investigations of 3 Acetyladamantane 1 Carboxylic Acid

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling of 3-Acetyladamantane-1-carboxylic acid provides significant insights into its three-dimensional structure and electronic properties. Techniques such as density functional theory (DFT) and ab initio methods are employed to perform quantum chemical calculations. These calculations help in determining the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles.

For instance, the carbon-carbon bond lengths within the adamantane (B196018) cage are typically around 1.54 Å, which is very similar to that of a diamond. wikipedia.org The substitution at the 1 and 3 positions with a carboxylic acid and an acetyl group, respectively, introduces polarity and potential for hydrogen bonding, which can be meticulously studied through computational models.

Quantum chemical calculations also allow for the determination of electronic properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

| C-C (cage) bond length | ~1.54 Å |

| C-C (acetyl) bond length | ~1.51 Å |

| C=O (acetyl) bond length | ~1.23 Å |

| C-O (carboxyl) bond length | ~1.36 Å |

| C=O (carboxyl) bond length | ~1.23 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-C-C (cage) bond angle | ~109.5° |

Note: The data in this table is illustrative and based on typical values for similar functional groups and the adamantane cage. Precise values would be obtained from specific quantum chemical calculations.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, intermediate structures, and transition states.

For reactions involving the carboxylic acid or acetyl group, computational methods can elucidate the energy barriers associated with different mechanistic steps. For example, in an esterification reaction of the carboxylic acid group, calculations can model the approach of an alcohol, the formation of the tetrahedral intermediate, and the subsequent elimination of water. The geometry and energy of the transition state for the rate-determining step can be precisely calculated, providing valuable information about the reaction kinetics.

Similarly, reactions at the acetyl group, such as nucleophilic addition, can be modeled to understand the stereoselectivity of the process, which is influenced by the steric hindrance imposed by the bulky adamantane cage.

Theoretical Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be predicted using various theoretical descriptors derived from quantum chemical calculations. The energies of the HOMO and LUMO, for instance, indicate the molecule's ability to donate or accept electrons. A high HOMO energy suggests a greater tendency to act as a nucleophile, while a low LUMO energy indicates a higher susceptibility to nucleophilic attack.

The electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the carbonyl carbons and the acidic proton of the carboxyl group are electron-deficient.

Fukui functions can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. These theoretical tools are invaluable for designing new synthetic routes and for understanding the regioselectivity of reactions involving this bifunctional adamantane derivative.

Conformational Analysis and Stereochemical Considerations

The rigid nature of the adamantane cage significantly limits the conformational freedom of this compound. wikipedia.org However, the substituent groups, the carboxylic acid and the acetyl group, possess rotational degrees of freedom.

The orientation of the carboxylic acid group is of particular interest. Carboxylic acids can exist in syn and anti conformations, referring to the dihedral angle of the O=C-O-H bond. nih.gov While the syn conformation is generally more stable due to intramolecular hydrogen bonding, the energy difference between the syn and anti conformers can be influenced by the solvent and the local chemical environment. nih.gov Computational studies can quantify this energy difference and the rotational barrier between the two conformers.

The acetyl group also has rotational freedom around the C-C bond connecting it to the adamantane cage. Computational modeling can determine the preferred orientation of the acetyl group, which is likely to be the one that minimizes steric interactions with the adamantane framework.

Table 2: Relative Energies of Carboxylic Acid Conformers (Illustrative)

| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) |

| Syn | ~0° | 0.0 |

| Anti | ~180° | 4.0 - 6.0 |

Note: The data is illustrative and based on general findings for carboxylic acids. The exact energy difference for this compound would require specific calculations.

Studies on Adamantane Cage Strain and Electronic Structure Influences

Adamantane is considered to be a virtually strain-free molecule, with its carbon atoms arranged in a diamondoid lattice. wikipedia.org However, the introduction of substituents can induce subtle changes in the cage geometry and electronic structure.

Computational studies can quantify the strain energy of the adamantane cage in this compound. While the strain is expected to be minimal, the electronic effects of the electron-withdrawing acetyl and carboxylic acid groups can influence the charge distribution and reactivity of the adamantane framework itself.

The electronic structure of adamantane and its derivatives has been a subject of extensive study. researchgate.net The sp³ hybridization of the carbon atoms results in a unique set of molecular orbitals. researchgate.net The presence of substituents can alter the energies and compositions of these orbitals, which can be probed computationally. These theoretical investigations provide a deeper understanding of how the adamantane cage mediates electronic effects between the two functional groups.

Applications of 3 Acetyladamantane 1 Carboxylic Acid in Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Complex Organic Synthesis

The unique structural characteristics of 3-Acetyladamantane-1-carboxylic acid make it a valuable precursor in the synthesis of more complex organic molecules. The adamantane (B196018) cage provides a rigid and lipophilic scaffold, while the acetyl and carboxylic acid groups offer sites for a variety of chemical transformations.

Key Synthetic Transformations:

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a range of functional groups, including esters, amides, and acid chlorides. These transformations are fundamental in peptide synthesis and the creation of small molecule libraries for drug discovery.

Reactions of the Acetyl Group: The ketone functionality of the acetyl group can undergo numerous reactions, such as reduction to an alcohol, conversion to an oxime, or participation in aldol (B89426) condensations. These reactions allow for the introduction of further complexity and diverse functionalities into the adamantane scaffold.

While specific examples of complex organic syntheses starting from this compound are not extensively documented in publicly available literature, the known reactivity of its functional groups suggests its potential as a starting material for the synthesis of novel adamantane-based compounds with potential applications in medicinal chemistry and materials science. The synthesis of various 3-substituted adamantane-1-carboxylic acids has been demonstrated, indicating the feasibility of introducing a range of functionalities at the 3-position of the adamantane nucleus. mdpi.comresearchgate.netnih.gov

Role as a Scaffold in Chemical Space Exploration and Library Design

The adamantane core is a well-established scaffold in medicinal chemistry and drug discovery. Its rigidity and defined three-dimensional structure allow for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. This compound, with its two distinct functional groups at the 1 and 3 positions, serves as an excellent starting point for the creation of diverse chemical libraries.

By systematically modifying the acetyl and carboxylic acid groups, a vast array of derivatives can be synthesized. This library of compounds can then be screened for biological activity, aiding in the discovery of new therapeutic agents. The lipophilic nature of the adamantane cage can also enhance the pharmacokinetic properties of drug candidates, such as their ability to cross cell membranes.

Potential in Catalyst Design and Development

Adamantane derivatives have been explored for their potential in the design of catalysts and ligands for various chemical reactions. The bulky and rigid nature of the adamantane scaffold can create a specific steric environment around a catalytic center, influencing the selectivity and efficiency of the reaction.

While there is no direct literature on the use of this compound in catalyst design, its structure suggests several possibilities. The carboxylic acid group could be used to anchor the molecule to a solid support or to coordinate with a metal center. The acetyl group could be modified to introduce a chiral center or another coordinating atom, leading to the development of novel asymmetric catalysts or ligands for transition-metal catalysis.

Contributions to Material Science Research

The incorporation of adamantane units into polymers and other materials has been shown to impart desirable properties such as enhanced thermal stability, improved mechanical strength, and increased glass transition temperatures.

Investigation of Aggregation-Induced Emission Phenomena in Adamantane Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation. This property has significant applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. While there are no specific studies on AIE in this compound, research on other adamantane-based systems has demonstrated their potential to exhibit AIE. The bulky adamantane cage can restrict intramolecular rotations in the aggregated state, a key mechanism for AIE, thereby promoting radiative decay and enhancing fluorescence.

Explorations in Polymer Chemistry and Advanced Functional Materials

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The acetyl group can also be involved in polymerization reactions or serve as a site for post-polymerization modification.

The incorporation of the rigid adamantane unit into the polymer backbone is expected to result in materials with high thermal stability and mechanical robustness. Such polymers could find applications as high-performance plastics, coatings, or membranes.

Biochemical Interactions and Enzymatic Transformations of 3 Acetyladamantane 1 Carboxylic Acid

Investigation of Enzymatic Biotransformations Involving 3-Acetyladamantane-1-carboxylic acid

A thorough review of the scientific literature reveals a notable absence of studies specifically investigating the enzymatic biotransformations of this compound. While the metabolism of the adamantane (B196018) core is a subject of interest, research has primarily focused on simpler derivatives or those with different functional groups.

In a broader context, the adamantane moiety is known to be a substrate for certain enzymatic systems, particularly cytochrome P450 (P450) monooxygenases. nih.gov These enzymes are crucial for the metabolism of a wide array of xenobiotics. researchgate.net P450 enzymes typically catalyze the hydroxylation of adamantane at its tertiary carbon positions. acs.org This oxidative functionalization is a key step in the metabolic clearance of adamantane-containing compounds. acs.org

Given the structure of this compound, it is plausible that its biotransformation could involve several enzymatic pathways. The acetyl group might be subject to reduction to an alcohol or further oxidation. The adamantane cage itself could undergo hydroxylation by P450 enzymes. However, without direct experimental evidence, these potential metabolic fates remain speculative. The table below summarizes enzymes known to be involved in the transformation of adamantane derivatives, which could potentially act on this compound.

| Enzyme Class | Potential Transformation | Substrate Example (Related Compounds) |

| Cytochrome P450 | Hydroxylation of the adamantane cage | Adamantane, 1,3-dimethyladamantane (B135411) |

| Dehydrogenases | Reduction/Oxidation of the acetyl group | Not specified for adamantane derivatives |

| Esterases | Hydrolysis (if the compound were an ester) | Adamantyl-based ester derivatives nih.gov |

Studies on Chemical Reactivity within Biomimetic Systems

There is a significant gap in the scientific literature regarding the chemical reactivity of this compound within biomimetic systems. Such systems are designed to mimic biological environments and can provide valuable insights into the potential in vivo reactions of a compound.

Research on other adamantane derivatives has utilized biomimetic oxidation systems, often referred to as "Gif-type" systems, to study the functionalization of the adamantane core. researchgate.netresearchgate.net These systems typically employ metal catalysts, such as iron or manganese complexes, to activate oxidants like hydrogen peroxide, thereby mimicking the action of monooxygenase enzymes. ufl.edu Studies on 1,3-dimethyladamantane in a Gif-type system have explored the selectivity of oxidation at tertiary C-H bonds, which is a characteristic of biological oxidation. researchgate.net

Analysis of Compound Interactions with Enzyme Active Sites and Related Chemical Processes

Direct analysis of the interactions between this compound and enzyme active sites is not available in the current body of scientific literature. However, general principles regarding the binding of adamantane derivatives to proteins can provide a basis for informed speculation.

The adamantane moiety is highly lipophilic and bulky, properties that often lead to strong hydrophobic interactions within the binding pockets of proteins. researchgate.net This characteristic has been exploited in drug design to create potent inhibitors of various enzymes. For instance, adamantane derivatives have been studied as inhibitors of cholinesterase enzymes, where the adamantyl group is thought to interact with hydrophobic regions in the enzyme's active site gorge. nih.gov

The table below outlines the potential types of interactions that could occur between the functional groups of this compound and an enzyme active site, based on general principles of molecular recognition.

| Functional Group of Compound | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Adamantane Cage | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Acetyl Group (Carbonyl) | Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Carboxylic Acid Group | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

It is important to emphasize that this information is based on general principles and the study of other adamantane derivatives. Specific molecular docking and experimental binding studies would be necessary to elucidate the precise interactions of this compound with any particular enzyme.

Process Research and Development for 3 Acetyladamantane 1 Carboxylic Acid

Scalability and Optimization of Synthetic Procedures

The transition from a laboratory-scale synthesis to large-scale industrial production of 3-acetyladamantane-1-carboxylic acid presents numerous challenges. Optimization of the synthetic procedure is critical to ensure safety, cost-effectiveness, high yield, and purity. The synthesis of functionalized adamantane (B196018) derivatives often begins with a common precursor, such as 1-adamantanecarboxylic acid. researchgate.net

The functionalization of the adamantane cage, particularly at the tertiary bridgehead positions, typically requires strong acid conditions. For instance, the synthesis of related 3-hydroxyadamantane-1-carboxylic acid can be achieved through the oxidation of 1-adamantanecarboxylic acid in a mixture of sulfuric and nitric acid. researchgate.net A key aspect of process optimization involves fine-tuning reaction parameters such as temperature, reaction time, and the molar ratios of reagents and catalysts to maximize the conversion of the starting material while minimizing the formation of byproducts.

A scalable synthesis for a related compound, 1,3-adamantanediol, highlights a practical industrial approach. figshare.com In this process, 3-hydroxyadamantane-1-carboxylic acid is treated with thionyl chloride, which leads to chlorination and decarbonylation, followed by hydrolysis to yield the final product. figshare.com This multi-step process achieved isolated yields of up to 95% on a 100-gram scale, demonstrating its potential for industrial production. figshare.com Such a strategy, involving stable intermediates and high-yield steps, is a cornerstone of scalable synthetic design.

Optimization studies often employ statistical methods like Design of Experiments (DoE) to efficiently explore the impact of multiple variables on the reaction outcome. This allows for the identification of optimal conditions that provide the best balance between yield, purity, and process efficiency.

Table 1: Parameters for Optimization in Adamantane Derivative Synthesis

| Parameter | Objective | Example from Literature |

|---|---|---|

| Reagent Concentration | Maximize yield, minimize side reactions | Using 96% concentrated sulfuric acid for carboxylation reactions. google.com |

| Temperature Control | Ensure reaction selectivity and safety | Maintaining 10°C to 20°C during the addition of formic acid in carboxylation. google.com |

| Reaction Time | Achieve complete conversion without product degradation | Stirring for several hours until the reaction mixture is homogenous. mdpi.com |

| Catalyst Loading | Improve reaction rate and efficiency | Utilizing sulfuric acid as a catalyst for esterification to separate isomers. google.com |

| Solvent Selection | Facilitate reaction, product isolation, and purification | Using a "triethylamine-water" solution for hydrolysis. figshare.com |

Implementation of Green Chemistry Principles in Production Methodologies

Modern chemical manufacturing places a strong emphasis on sustainability and environmental responsibility. The principles of green chemistry offer a framework for designing production processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Maximizing the efficiency of a chemical transformation by calculating the ratio of the molecular weight of the desired product to the sum of the molecular weights of all substances produced. sphinxsai.com Traditional methods using stoichiometric reagents like acetic anhydride (B1165640) can result in poor atom economy, as one molecule of acetic acid is generated as waste for every molecule of acetylating agent used. sphinxsai.com

Use of Less Hazardous Chemical Syntheses: Avoiding toxic reagents and solvents wherever possible. For example, replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical fluids.

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents. humanjournals.com The use of solid acid catalysts, for instance, can replace corrosive and difficult-to-handle liquid acids like sulfuric acid. These catalysts are often reusable, non-toxic, and simplify product purification. humanjournals.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one technique that can significantly reduce reaction times and energy input. humanjournals.com

Biocatalysis, the use of enzymes to perform chemical transformations, represents a significant advancement in green chemistry. Lipases, for example, can be used for esterification reactions under mild conditions, offering high selectivity and biodegradability. rsc.org Developing a biocatalytic route for the synthesis or modification of this compound could offer substantial environmental benefits.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative |

|---|---|---|

| Reagents | Stoichiometric use of strong acids (H₂SO₄, HNO₃) and acetylating agents (acetic anhydride). researchgate.netsphinxsai.com | Use of recyclable solid acid catalysts (e.g., Amberlyst-15, zeolites) or enzymatic catalysts. humanjournals.comrsc.org |

| Solvents | Use of volatile and potentially toxic organic solvents (e.g., benzene, dichloromethane). | Solvent-free reactions or use of benign solvents like water, ethanol, or ionic liquids. |

| Energy | High-temperature reactions requiring significant energy input. | Microwave-assisted synthesis or reactions at ambient temperature. humanjournals.com |

| Waste | Generation of acidic waste streams and unused byproducts (e.g., acetic acid). google.comsphinxsai.com | Designing high atom economy reactions; recycling of catalysts and solvents. sphinxsai.comrsc.org |

Advanced Purification and Isolation Techniques for Industrial Application

The purity of a chemical compound is paramount for its intended application. Industrial-scale purification requires methods that are not only effective but also scalable, efficient, and cost-effective. For this compound and related compounds, several techniques can be employed.

Crystallization and Recrystallization: This is one of the most common and powerful techniques for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. A patent for producing hydroxy adamantane carboxylic acid compounds describes collecting the product by filtration after precipitation and washing the crystals with water to remove residual reagents. google.com Small-scale syntheses of adamantane derivatives often report purification by recrystallization from aqueous ethanol or a water/methanol (B129727) mixture. mdpi.com

Extraction: Liquid-liquid extraction is used to separate the target compound from impurities based on their differential solubilities in two immiscible liquid phases. This is often used during the work-up phase of a reaction to remove inorganic salts or other water-soluble byproducts.

Chromatography: While highly effective, traditional column chromatography is often too expensive and slow for large-scale industrial purification. However, specialized industrial chromatography techniques, such as simulated moving bed (SMB) chromatography, can be used for high-value products where exceptional purity is required.

Purification via Chemical Derivatization: In some cases, separating closely related compounds, such as isomers, can be challenging. A Chinese patent describes a method for separating 1- and 2-adamantanecarboxylic acid by exploiting the difference in their esterification reaction rates. google.com By carefully controlling the reaction time and temperature with sulfuric acid as a catalyst, one isomer can be selectively converted to its methyl ester. google.com Subsequently, adjusting the pH allows for the separation of the unreacted carboxylic acid (as its salt in the aqueous layer) from the ester (in the organic layer), effectively purifying the mixture. google.com This approach of purification through differential reactivity is a powerful tool for industrial applications.

Table 3: Comparison of Purification Techniques

| Technique | Scale of Operation | Purity Achieved | Key Advantages |

|---|---|---|---|

| Recrystallization | Lab to Industrial | Good to Excellent | Cost-effective, scalable, can yield high-purity crystals. google.com |

| Extraction | Lab to Industrial | Low to Moderate | Effective for initial work-up and removal of bulk impurities. |

| Derivatization | Industrial | Excellent | Highly selective for separating difficult mixtures like isomers. google.com |

| Chromatography | Lab (primarily) to specialized industrial | Very High to Excellent | Capable of achieving the highest purity levels, but often at a higher cost. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Acetyladamantane-1-carboxylic acid, and how are they characterized experimentally?

- Answer : The compound is identified as a white crystalline powder (C₁₁H₁₆O₂; molecular weight 180.24 g/mol) with a CAS No. 828-51-3 . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : Proton-decoupled ¹³C NMR spectra show distinct signals for the adamantane core (e.g., 138.1 ppm for olefinic carbons) and functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic labeling (e.g., ¹³C incorporation) .

- Stability : Stable under recommended storage conditions but incompatible with strong acids/alkalis and oxidizing agents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and self-contained breathing apparatus to avoid inhalation or skin contact .

- Ventilation : Work in fume hoods to prevent aerosol formation .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, do not induce vomiting—seek medical attention immediately .

- Fire Safety : Use dry chemical or CO₂ extinguishers; toxic fumes (e.g., irritant gases) may form during combustion .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) be incorporated into the adamantane core for mechanistic studies?

- Answer : A modified Evans-Sundermeyer reaction enables ¹³C labeling:

- Step 1 : React adamantanone with trimethylsilyl cyanide-¹³C and ZnI₂ catalyst to yield α-trimethylsilyloxy nitriles (98% efficiency) .

- Step 2 : Reduce intermediates with LiAlH₄, followed by Demjanow-Tiffeneau ring enlargement to introduce ¹³C into the adamantane framework (46% yield) .

- Validation : ¹³C NMR and MS track isotopic incorporation, critical for studying reaction intermediates or metabolic pathways .

Q. How should researchers resolve contradictions between theoretical spectral predictions and experimental data for this compound?

- Answer :

- Data Reconciliation : Compare computational models (e.g., DFT calculations) with experimental NMR/MS results. Adjust for solvent effects, tautomerism, or crystal packing anomalies .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., NMR field drift) or sample purity (e.g., residual solvents) .

- Case Study : Discrepancies in ¹³C NMR signals (e.g., 37.2 ppm vs. predicted 34.1 ppm) may arise from steric hindrance in the adamantane structure .

Q. What synthetic strategies optimize yield in Lewis acid-catalyzed reactions involving adamantane derivatives?

- Answer :

- Catalyst Selection : ZnI₂ or AlCl₃ enhances electrophilic substitution in adamantane systems .

- Reaction Conditions : Use trimethylsilyl chloride as a solvent to stabilize intermediates and reduce side reactions .

- Yield Optimization : Monitor reaction progress via TLC or in situ IR; recrystallize products from ethanol/water mixtures for purity .

Methodological Guidelines

-

Experimental Design :

-

Data Presentation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.